molecular formula C9H10Br2O B15441965 2,6-Bis(bromomethyl)-4-methylphenol CAS No. 72109-65-0

2,6-Bis(bromomethyl)-4-methylphenol

Cat. No.: B15441965
CAS No.: 72109-65-0
M. Wt: 293.98 g/mol
InChI Key: UWOPZQZEHASYEH-UHFFFAOYSA-N
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Description

2,6-Bis(bromomethyl)-4-methylphenol is an organic compound with the molecular formula C9H10Br2O . It is classified as a brominated derivative of para-cresol (4-methylphenol). This compound is intended for research and laboratory use only; it is not intended for diagnostic or therapeutic applications. The primary research value of this compound lies in its utility as a key synthetic intermediate or building block for the preparation of more complex organic molecules. The presence of two highly reactive bromomethyl groups on the phenolic ring makes it a versatile precursor for further chemical transformations, particularly in nucleophilic substitution reactions. For instance, research indicates that structurally similar phenolic compounds with substituents at the 2 and 6 positions are used to create ligands for metal coordination complexes and other sophisticated structures . Researchers can leverage this compound to synthesize chelating agents, macrocyclic compounds, or polymeric materials. The bromine atoms can be readily displaced by nucleophiles such as amines, phosphines, or alkoxides, allowing for the construction of functionalized molecular architectures with potential applications in materials science, catalysis, and coordination chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(bromomethyl)-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOPZQZEHASYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CBr)O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280991
Record name 2,6-bis(bromomethyl)-4-methylphenol
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Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72109-65-0
Record name NSC19631
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-bis(bromomethyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,6 Bis Bromomethyl 4 Methylphenol and Precursors

Direct Bromination Approaches to 2,6-Bis(bromomethyl)-4-methylphenol

Direct bromination methods offer a more direct route to the target compound, often starting from 2,6-dimethylphenol (B121312). These methods can be broadly categorized into radical and electrophilic bromination techniques.

Radical Bromination Techniques Utilizing N-Bromosuccinimide (NBS) Systems

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for radical bromination, particularly at allylic and benzylic positions. numberanalytics.commasterorganicchemistry.comyoutube.com The reaction is typically initiated by light or a radical initiator, leading to the homolytic cleavage of the N-Br bond and the formation of a bromine radical. numberanalytics.com This radical then abstracts a hydrogen atom from the methyl group of the phenol (B47542) to generate a benzylic radical, which subsequently reacts with another molecule of NBS to yield the bromomethyl group and a succinimidyl radical, propagating the chain reaction.

The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize competing electrophilic addition reactions to the aromatic ring. masterorganicchemistry.comyoutube.com The reaction conditions, such as the choice of solvent and the presence of initiators, are crucial for achieving high yields and selectivity. Carbon tetrachloride is a commonly used solvent for these reactions.

Electrophilic Bromination Strategies and Selectivity Control

Electrophilic bromination of phenols is a classic and effective method for introducing bromine atoms onto the aromatic ring. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. stackexchange.com However, controlling the selectivity to achieve the desired bis(bromomethyl) product without significant side reactions can be challenging.

In the case of p-cresol (B1678582) (4-methylphenol), both the hydroxyl and methyl groups are ortho, para-directing. stackexchange.com This can lead to a mixture of products upon bromination. To achieve selective bromination, various strategies have been developed. One approach involves the use of a continuous bromination process where p-cresol and bromine are mixed in a pipeline reactor to minimize the formation of the dibrominated byproduct, 2,6-dibromo-4-methylphenol (B1582163). google.com Another strategy employs a catalyst, such as p-toluenesulfonic acid (pTsOH), in conjunction with NBS in a polar protic solvent like methanol (B129727) to achieve selective mono-ortho-bromination. nih.gov The use of zeolites as shape-selective catalysts has also been explored to favor the formation of the para-bromo product in the bromination of toluene. researchgate.net

Multi-Step Synthesis Pathways Involving Hydroxymethylation Precursors

An alternative to direct bromination is a multi-step approach that proceeds through a 2,6-bis(hydroxymethyl)-4-methylphenol intermediate. This method offers a different level of control over the final product's structure.

Synthesis of 2,6-Bis(hydroxymethyl)-4-methylphenol as an Intermediate

The key intermediate, 2,6-bis(hydroxymethyl)-4-methylphenol, can be synthesized from p-cresol. prepchem.com One reported method involves the reaction of o-cresol (B1677501) with formalin (an aqueous solution of formaldehyde) in the presence of sodium hydroxide. prepchem.com This reaction, carried out at room temperature for an extended period, results in the formation of 2,6-bis(hydroxymethyl)-4-methylphenol, which can then be neutralized with acetic acid. prepchem.com This intermediate is a stable compound with a melting point of 123 °C. stenutz.eu

Starting MaterialReagentsConditionsProductYieldReference
o-CresolFormalin, Sodium Hydroxide, Water25°C, 96 hours, then neutralization with acetic acid2,6-Bis(hydroxymethyl)-4-methylphenol75 mol% prepchem.com

Conversion of Hydroxymethylated Phenols to Bis(bromomethyl) Analogues

The final step in this multi-step pathway is the conversion of the hydroxymethyl groups of 2,6-bis(hydroxymethyl)-4-methylphenol to bromomethyl groups. This transformation is typically achieved using a brominating agent capable of converting alcohols to alkyl bromides. Reagents such as hydrogen bromide or phosphorus tribromide are commonly employed for this purpose. The reaction conditions must be carefully controlled to ensure complete conversion without causing unwanted side reactions on the phenolic ring. This method has also been applied to the synthesis of other phenolic bromomethyl compounds.

Preparation of Related Phenolic Bromomethyl Compounds for Comparative Research

The synthesis of related phenolic bromomethyl compounds is crucial for comparative studies and for understanding the structure-activity relationships of this class of molecules. Several examples are highlighted below:

2-Bromo-4-methylphenol (B149215): This compound can be synthesized by the bromination of 4-methylphenol in the absence of light using a brominating agent at a controlled temperature. quickcompany.inchemsynthesis.com A continuous process has been developed to improve selectivity and yield. google.com

2,6-Dibromo-4-methylphenol: This compound is often a byproduct in the synthesis of 2-bromo-4-methylphenol. google.com It can be prepared by the direct bromination of p-cresol. sigmaaldrich.com

4-(Bromomethyl)-2,6-di-tert-butylphenol: This compound is synthesized by the bromination of a methylphenol derivative.

2,6-Bis(bromomethyl)phenol: This compound is typically synthesized via the bromination of 2,6-dimethylphenol using reagents like NBS.

Compound NameStarting MaterialKey Reagents/ConditionsReference
2-Bromo-4-methylphenol4-MethylphenolBromine, Chloroform, no light, 30°C quickcompany.in
2,6-Dibromo-4-methylphenolp-CresolN-Bromosuccinimide nih.gov
4-(Bromomethyl)-2,6-di-tert-butylphenol2,6-Di-tert-butyl-4-methylphenolN-Bromosuccinimide
2,6-Bis(bromomethyl)phenol2,6-DimethylphenolN-Bromosuccinimide

The synthesis of this compound would likely involve the bromination of the benzylic hydroxyl groups of a precursor, 2,6-bis(hydroxymethyl)-p-cresol (B160597). While the preparation of 2,6-bis(hydroxymethyl)-p-cresol from p-cresol and formaldehyde (B43269) is documented, the subsequent conversion to this compound is not described in the available scientific literature.

Similarly, information regarding the direct bromomethylation of p-cresol to yield the desired product is not found in the searched academic and patent databases. The available literature primarily focuses on the bromination of the aromatic ring of p-cresol, leading to compounds such as 2-bromo-4-methylphenol or 2,6-dibromo-4-methylphenol, which are structurally distinct from the target compound.

Without access to established synthetic protocols for this compound, a detailed discussion on the optimization of reaction conditions—such as temperature, solvent, and catalysts—or a review of isolation and purification techniques employed in a research setting cannot be provided at this time. Further investigation into specialized chemical literature or proprietary industrial processes would be necessary to obtain the requested information.

Chemical Reactivity and Derivatization Pathways of 2,6 Bis Bromomethyl 4 Methylphenol

Nucleophilic Substitution Reactions at the Bromomethyl Centers

The most prominent feature of 2,6-bis(bromomethyl)-4-methylphenol's reactivity lies in the two bromomethyl groups. The bromine atoms are excellent leaving groups, rendering the benzylic carbons highly susceptible to nucleophilic attack. This reactivity is the cornerstone of many of its synthetic applications, allowing for the facile introduction of a variety of heteroatom-containing functional groups.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines) for Ligand Synthesis

The reaction of this compound with nitrogen-containing nucleophiles, particularly primary and secondary amines, is a widely employed strategy for the synthesis of polydentate ligands. These reactions typically proceed via a standard SN2 mechanism, where the amine's lone pair of electrons displaces the bromide ion.

The reaction with bifunctional amines, such as diamines, can lead to the formation of macrocyclic structures, which are of significant interest in supramolecular chemistry and for the complexation of metal ions. For instance, the condensation of this compound with diamines can yield macrocyclic ligands incorporating the phenol (B47542) moiety as part of the ring structure.

A notable example is the synthesis of the ligand 2,6-Bis{[bis(2-pyridylmethyl)amino]methyl}-4-methylphenol (H-bpmp). google.comsigmaaldrich.comnih.gov This is achieved through the reaction of this compound with bis(2-pyridylmethyl)amine. The resulting ligand possesses multiple coordination sites—the phenolic oxygen, the tertiary amine nitrogens, and the pyridine (B92270) nitrogens—making it an effective chelator for a variety of metal ions.

Furthermore, Mannich-type tandem reactions involving related phenolic compounds and aminals highlight the propensity of the positions ortho to the hydroxyl group to undergo aminomethylation, a transformation analogous to the nucleophilic substitution at the bromomethyl centers of the title compound. mdpi.com

The following table summarizes representative reactions with nitrogen-containing nucleophiles:

Nitrogen NucleophileProductApplication
Bis(2-pyridylmethyl)amine2,6-Bis{[bis(2-pyridylmethyl)amino]methyl}-4-methylphenolPolydentate ligand for metal coordination
Primary/Secondary DiaminesMacrocyclic polyaminesHost-guest chemistry, metal ion sequestration

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)

In a similar fashion to amines, oxygen-containing nucleophiles such as alcohols and phenols can react with this compound to form ethers. The Williamson ether synthesis is a classic and effective method for this transformation. smolecule.comwikipedia.orgorganic-chemistry.orgechemi.comresearchgate.net In this reaction, the alcohol or phenol is first deprotonated with a suitable base to form the corresponding alkoxide or phenoxide, which then acts as the nucleophile to displace the bromide.

The reaction with diols or bis-phenols can be utilized to synthesize macrocyclic ethers, including crown ethers and calixarenes, which are renowned for their ability to selectively bind cations. researchgate.net The synthesis of bis(aryloxy)fluoromethanes, while involving a different halogen, illustrates the general principle of forming two C-O bonds from a dihalomethyl precursor, a reaction type that is analogous to the etherification of this compound. nih.govbeilstein-journals.org

The following table provides examples of reactions with oxygen-containing nucleophiles:

Oxygen NucleophileReaction ConditionsProduct TypePotential Applications
Alcohols (ROH)Base (e.g., NaH, K2CO3)2,6-Bis(alkoxymethyl)-4-methylphenolSolvents, intermediates
Phenols (ArOH)Base (e.g., K2CO3, Cs2CO3)2,6-Bis(aryloxymethyl)-4-methylphenolPolymer building blocks, ligands
DiolsHigh dilution, baseMacrocyclic ethersIonophores, phase-transfer catalysts

Reactions with Sulfur-Containing Nucleophiles for Thioether Formation

The synthesis of thioethers from this compound can be achieved through nucleophilic substitution with sulfur-containing nucleophiles, such as thiols (mercaptans) or their corresponding thiolates. These reactions are generally efficient due to the high nucleophilicity of sulfur.

A patent describing the production of 2,4-bis(n-octylthiomethyl)-6-methylphenol from o-cresol (B1677501), paraformaldehyde, and n-octyl mercaptan, while not a direct substitution on the bromo-compound, demonstrates the formation of similar thioether linkages on a phenolic ring. google.com The direct reaction of this compound with a thiol, such as sodium thiomethoxide, would be expected to proceed smoothly to yield the corresponding bis(thiomethyl)phenol.

The synthesis of 2-methylthio-4-methylphenol from p-cresol (B1678582) and para-(methylthio)phenol further illustrates the formation of a thioether linkage on a cresol (B1669610) backbone. prepchem.com

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound offers another site for derivatization. This group can undergo reactions typical of phenols, such as esterification and etherification, provided that the reagents and conditions are chosen to avoid unwanted side reactions at the bromomethyl centers.

Derivatization of the hydroxyl group is often performed to protect it during subsequent reactions or to modify the electronic and steric properties of the molecule. google.comnih.govcmu.edu For instance, acetylation of the hydroxyl group with acetic anhydride (B1165640) would yield the corresponding acetate (B1210297) ester. O-silylation with a silyl (B83357) halide, such as tert-butyldimethylsilyl chloride, in the presence of a base like imidazole, would afford the silyl ether. These protecting groups can be later removed under specific conditions.

Electrophilic Aromatic Substitution on the Phenolic Ring

The positions available for substitution are the 3- and 5-positions (meta to the hydroxyl group). Given the directing effects of the hydroxyl and methyl groups, substitution at these positions would be less favored than at the ortho and para positions, which are already occupied. However, under forcing conditions, electrophilic substitution might occur.

For instance, bromination of p-cresol can lead to the formation of 4-bromomethyl-2,3,5,6-tetrabromophenol under harsh conditions, indicating that further halogenation of the ring is possible even in the presence of a bromomethyl group. researchgate.net Nitration of phenols typically occurs at the ortho and para positions. researchgate.net In the case of this compound, the ortho positions are blocked, and the para position is occupied by the methyl group, suggesting that nitration of the ring would be challenging and might require harsh conditions, potentially leading to oxidation or displacement of existing groups.

Transition Metal-Mediated Transformations and Coupling Reactions

The benzylic bromide functionalities of this compound make it a potential substrate for various transition metal-catalyzed cross-coupling reactions. While the aryl C-Br bond is typically the reactive site in many standard cross-coupling reactions, the benzylic C-Br bonds in this molecule could potentially undergo oxidative addition to a low-valent metal center, such as palladium(0). nobelprize.org

Reactions like the Suzuki-Miyaura coupling, which typically involves aryl or vinyl halides, could potentially be adapted for benzylic halides under specific catalytic systems. nih.govnih.gov Similarly, the Heck reaction, the coupling of an unsaturated halide with an alkene, might be feasible. wikipedia.orgorganic-chemistry.orgnih.govmdpi.comthieme-connect.de The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is another important palladium-catalyzed reaction, though its application to benzylic bromides is less common.

The success of these reactions would depend on the ability of the chosen catalyst to selectively activate the C-Br bond of the bromomethyl group without promoting unwanted side reactions. The presence of the phenolic hydroxyl group could also influence the catalytic cycle, either by coordinating to the metal center or by affecting the solubility and stability of the reactants and intermediates.

Applications in Complex Organic Molecule Synthesis and Ligand Design

Construction of Macrocyclic and Supramolecular Architectures

The rigid phenolic backbone combined with the reactive bromomethyl arms makes 2,6-Bis(bromomethyl)-4-methylphenol an ideal component for the synthesis of macrocycles. These large, ring-like molecules are of significant interest in supramolecular chemistry due to their ability to host smaller guest molecules within their cavities, a property central to molecular recognition and sensing.

Calixarenes are a well-known class of macrocycles typically formed from the condensation of phenols and aldehydes. However, alternative synthetic strategies utilize pre-functionalized phenolic units to build calixarene-like structures. While direct synthesis of calixarenes using this compound is not extensively documented in readily available literature, the analogous compound, 2,6-bis(hydroxymethyl)-p-cresol (B160597), readily undergoes acid-catalyzed condensation with phenols to form calix nih.govarenes. This suggests a high potential for this compound to act as a key precursor in similar cyclization reactions. The bromo-functionalized derivative offers the advantage of facile conversion to other functional groups, providing a route to a diverse range of calixarene (B151959) analogues with tailored properties for specific applications in ion and molecule sensing.

Cryptands are three-dimensional macrocyclic compounds that can encapsulate guest ions with high selectivity. The bifunctional nature of this compound allows for its use in the synthesis of these complex architectures. By reacting with di- or polyamines, for example, the two bromomethyl groups can form bridges, leading to the creation of macrocyclic or cage-like structures. These resulting cryptands or macrocyclic clefts can be designed to have specific cavity sizes and shapes, enabling them to selectively bind to various metal ions or small organic molecules. This tailored molecular recognition is crucial for the development of sensors, separation technologies, and systems that mimic biological recognition processes. The design of a bis-macrocyclic host for molecular knot synthesis, for instance, has been achieved through multi-step synthesis involving related bifunctional aromatic compounds, highlighting the utility of such building blocks in constructing complex topologies for molecular recognition. nih.govbeilstein-journals.org

Design and Synthesis of Polydentate Ligands for Coordination Chemistry

The ability of this compound to be readily converted into multidentate ligands makes it a valuable tool in coordination chemistry. These ligands, which can bind to a central metal ion through multiple donor atoms, are fundamental to the development of catalysts and advanced materials with specific electronic and magnetic properties.

The phenolic oxygen and the atoms introduced via substitution of the bromomethyl groups can act as donor sites for transition metals. For example, reaction with amines or phosphines can introduce nitrogen or phosphorus donor atoms, creating pincer-type or other polydentate ligand frameworks. These ligands can then be complexed with transition metals such as palladium, rhodium, or iridium to form catalysts for a variety of organic transformations, including cross-coupling reactions and hydrogenations. researchgate.net The steric and electronic properties of the ligand, influenced by the methyl group on the phenol (B47542) ring and the nature of the introduced donor groups, can be fine-tuned to control the activity and selectivity of the resulting catalyst. While specific examples detailing the catalytic applications of ligands derived directly from this compound are not abundant in the literature, the synthesis of related Schiff base and N-heterocyclic carbene (NHC) bis-phenolate ligands and their transition metal complexes for catalysis is well-established. nih.govnih.gov

Ligand TypePotential Donor AtomsTarget Transition MetalsPotential Catalytic Applications
Schiff BaseO, NPd, Cu, NiCross-coupling, Oxidation
AminophenolO, NRh, Ir, RuHydrogenation, Transfer Hydrogenation
PhosphinophenolO, PPd, Pt, RhCross-coupling, Hydroformylation

Table 1: Potential Polydentate Ligands from this compound and Their Catalytic Applications

Ligands for Lanthanide Complexes in Advanced Material Science

The design of ligands that can effectively sensitize the luminescence of lanthanide ions is a key area of research in materials science, with applications in lighting, displays, and bio-imaging. Ligands derived from this compound can be engineered to have chromophoric units that absorb light efficiently and transfer that energy to a coordinated lanthanide ion, such as europium (Eu³⁺) or terbium (Tb³⁺), which then emits light at its characteristic wavelength. The substitution of the bromomethyl groups with moieties containing additional coordinating atoms (e.g., carboxylates, phosphine (B1218219) oxides) can lead to the formation of stable, multidentate ligands that create a protective coordination sphere around the lanthanide ion, enhancing its luminescence. Research on related 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides has shown their ability to form stable complexes with lanthanide nitrates. nih.gov This indicates that analogous ligands derived from this compound could be promising candidates for the development of highly luminescent lanthanide-based materials. nih.gov

Lanthanide IonPotential Emission ColorPotential Applications
Europium (Eu³⁺)RedOLEDs, Bio-probes
Terbium (Tb³⁺)GreenOLEDs, Immunoassays
Ytterbium (Yb³⁺)Near-InfraredBio-imaging, Optical Amplifiers

Table 2: Potential Applications of Lanthanide Complexes with Ligands Derived from this compound

Precursors for Specialized Organic Intermediates (e.g., Coenzyme Q-10 precursors)

The chemical reactivity of this compound also makes it a potential starting point for the synthesis of more complex, biologically active molecules. One such target is Coenzyme Q-10 (CoQ10), a vital component of the electron transport chain in cellular respiration. The synthesis of CoQ10 involves the construction of a substituted benzoquinone head group attached to a polyisoprenoid tail. While many synthetic routes to CoQ10 precursors start from different materials, the structural motif of this compound could, in principle, be elaborated to form the required substituted aromatic core. For instance, a patented method describes the preparation of 2,6-dimethoxy-3-bromo-4-methylphenol as a key intermediate for CoQ10 synthesis, which is structurally related. The bromomethyl groups could be transformed into other functionalities necessary for building the final ubiquinone structure. Although direct and detailed synthetic pathways from this compound to CoQ10 precursors are not prominently reported, its potential as a versatile starting material for such complex natural product synthesis remains an area of interest for synthetic chemists. d-nb.infomdpi.com

Role in Polymer Science and Functional Materials Research

Integration of 2,6-Bis(bromomethyl)-4-methylphenol in Polymer Synthesis

The presence of multiple reactive sites on this compound allows for its direct incorporation into polymer chains through various polymerization techniques. The two benzylic bromide groups are particularly susceptible to nucleophilic substitution, while the phenolic hydroxyl group can also participate in specific polymerization reactions.

As a Monomer in Polycondensation Reactions

This compound can function as an A2B-type monomer in polycondensation reactions to produce hyperbranched or linear polymers. The two bromomethyl groups (the 'A2' part) can react with a difunctional or multifunctional comonomer (the 'B' part), such as a bisphenol or a diamine, to build a polymer backbone.

A notable example is its potential use in the synthesis of poly(phenylene ether)s (PPEs) or polyethers. In a Williamson ether synthesis-type polycondensation, the bromomethyl groups can react with the hydroxyl groups of a bisphenol, such as Bisphenol A, in the presence of a base. This reaction would lead to the formation of ether linkages, creating a complex and potentially branched polyether network. The resulting polymer's properties, such as thermal stability and solubility, would be influenced by the specific reaction conditions and the choice of the comonomer.

As a Cross-Linking Agent for Polymeric Networks

The difunctional nature of this compound makes it an effective cross-linking agent for creating three-dimensional polymeric networks in thermosetting resins. In systems like epoxy resins, the bromomethyl groups can react with nucleophilic sites present in the resin or the curing agent.

For instance, during the curing of epoxy resins, which often contain hydroxyl groups, the bromomethyl groups of this compound can form ether linkages, thus connecting different polymer chains. This process, which can be facilitated by heat or a catalyst, results in a rigid, cross-linked thermoset material with enhanced mechanical strength and thermal stability. Similarly, it can react with amine-based hardeners, further contributing to the formation of a dense network structure.

Synthesis of Functional Polymer Derivatives via Post-Polymerization Modification

Post-polymerization modification is a powerful strategy for introducing specific functionalities into a pre-existing polymer. The high reactivity of the benzylic bromide moieties makes this compound an excellent reagent for this purpose. Polymers with nucleophilic pendant groups, such as hydroxyl or amine groups, can be readily functionalized by reaction with this compound.

For example, a polymer like poly(4-vinylphenol) could be modified by reacting a portion of its phenolic hydroxyl groups with this compound. This would attach the bromomethylphenol unit as a side chain. The remaining bromomethyl group on the grafted unit would then be available for further chemical transformations, allowing for the introduction of a wide array of other functional groups. This approach offers a versatile platform for creating a library of functional polymers from a single parent polymer.

Precursors for Advanced Materials with Tailored Properties

The unique chemical architecture of this compound also positions it as a key precursor for the synthesis of advanced materials with highly specific and tailored properties, including flame retardants and polymer-supported catalysts.

Research into Flame Retardant Precursors

Brominated compounds are well-established as effective flame retardants for polymeric materials. They can act in the gas phase by releasing bromine radicals that interrupt the radical chain reactions of combustion, or in the condensed phase by promoting char formation. This compound, with its significant bromine content, is a prime candidate for designing flame-retardant polymers.

A promising area of research involves the conversion of the bromomethyl groups into phosphonium (B103445) salts. This can be achieved by reacting this compound with a phosphine (B1218219), such as triphenylphosphine. The resulting bis(phosphonium) salt monomer combines both bromine and phosphorus, which can have a synergistic effect on flame retardancy. This monomer can then be incorporated into polymers like polyesters or polyurethanes, either as a comonomer or as an additive, to impart enhanced fire resistance. The resulting polymers often exhibit higher char yields and reduced heat release rates upon combustion.

Development of Polymer-Supported Catalysts

The immobilization of homogeneous catalysts onto a solid polymer support combines the high activity and selectivity of the catalyst with the ease of separation and recyclability of a heterogeneous system. The reactive bromomethyl groups of this compound make it an ideal linker molecule for anchoring catalytic species to a polymer backbone.

For instance, it can be used to prepare polymer-supported phase-transfer catalysts (PTCs). By reacting this compound with a tertiary amine or phosphine, a quaternary ammonium (B1175870) or phosphonium salt can be formed. If this reaction is carried out on a polymer that has been previously modified with 2,6-Bis

Mechanistic and Theoretical Investigations of 2,6 Bis Bromomethyl 4 Methylphenol Reactivity

Kinetic Studies of Derivatization Reactions

The derivatization of 2,6-bis(bromomethyl)-4-methylphenol typically proceeds via nucleophilic substitution, where the bromine atom is replaced by a nucleophile. The kinetics of these reactions are characteristic of bimolecular nucleophilic substitution (S_N2) processes. libretexts.orgmasterorganicchemistry.com The rate of an S_N2 reaction is dependent on the concentrations of both the electrophile (the phenol (B47542) derivative) and the incoming nucleophile. youtube.com

The general rate law for the monosubstitution of this compound can be expressed as:

Rate = k[C_9H_10Br_2O][Nu]

Where:

k is the second-order rate constant.

[C_9H_10Br_2O] is the concentration of this compound.

[Nu] is the concentration of the nucleophile.

Kinetic studies on analogous systems, such as the reaction of benzyl (B1604629) bromide with various amines, confirm that these reactions follow second-order kinetics. oup.comresearchgate.net The rate is influenced by the strength of the nucleophile and the electronic properties of the substrate. For this compound, the presence of two reactive sites means that the kinetics can be complex, involving consecutive reactions to form mono- and di-substituted products.

Below is a table of representative second-order rate constants for the reaction of a similar compound, benzyl bromide, with various amines, illustrating the influence of the nucleophile's structure on reaction rates.

Table 1. Representative Second-Order Rate Constants for the Reaction of Benzyl Bromide with Various Amines in a Nitrobenzene-Ethanol Mixture. oup.com
Amine (Nucleophile)k (L·mol⁻¹·min⁻¹)
Aniline0.125
N-Methylaniline0.547
p-Toluidine0.367
p-Chloroaniline0.041
Pyridine (B92270)0.519

Exploration of Reaction Mechanisms (e.g., Nucleophilic Substitution Pathways)

The primary mechanism for the derivatization of this compound is the S_N2 pathway. libretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org

Key features of the S_N2 mechanism for this compound include:

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the carbon-bromine bond. This minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's HOMO (Highest Occupied Molecular Orbital) and the C-Br σ* antibonding orbital.

Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate. In this state, a partial bond exists between the carbon and the incoming nucleophile, while the carbon-bromine bond is partially broken. The benzylic nature of the electrophilic carbon helps to stabilize this transition state through delocalization of electron density into the phenyl ring.

Stereochemistry: If the reaction were to occur at a chiral center, the S_N2 mechanism would lead to an inversion of stereochemical configuration.

Substrate Structure: The carbon atoms of the bromomethyl groups are primary and benzylic. Primary carbons are relatively unhindered, favoring the S_N2 mechanism over the S_N1 pathway. masterorganicchemistry.com Steric hindrance around the electrophilic site can significantly slow down or prevent S_N2 reactions. quora.com

The molecule has two independent reactive sites, allowing for sequential substitutions. The first substitution yields a mono-substituted product, which can then undergo a second substitution to yield a di-substituted product. The reactivity of the second site may be influenced by the electronic and steric properties of the group introduced in the first step.

Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide deep insights into its chemical behavior without the need for laboratory experiments.

A key tool in DFT for predicting reactivity is the Molecular Electrostatic Potential (MEP) map . The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net For this compound, an MEP map would show regions of high positive potential (electrophilic sites, typically colored blue) around the methylene (B1212753) carbons attached to the bromine atoms, confirming them as the sites for nucleophilic attack. researchgate.net The region around the phenolic oxygen and the π-system of the ring would show negative potential (nucleophilic sites, typically colored red).

DFT also allows for the calculation of various reactivity descriptors, which are summarized in the table below.

Table 2. Key DFT Reactivity Descriptors and Their Significance.
DescriptorSignificance for Reactivity
HOMO Energy (Highest Occupied Molecular Orbital)Indicates the ability to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile.
LUMO Energy (Lowest Unoccupied Molecular Orbital)Indicates the ability to accept electrons. A lower LUMO energy suggests greater reactivity as an electrophile. The LUMO would be localized on the C-Br σ* orbitals.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity.
Condensed Fukui Functions / Dual Descriptor These local descriptors identify the most reactive atoms within the molecule for nucleophilic or electrophilic attack. researchgate.net

By calculating the energies of reactants, transition states, and products, DFT can be used to determine the activation energy barriers for proposed reaction pathways, confirming the favorability of the S_N2 mechanism. acs.org

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a virtual window into molecular interactions. concord.org Ab initio MD simulations, which use quantum mechanical calculations (like DFT) to determine forces, are particularly suited for modeling chemical reactions where bonds are formed and broken. nih.govnih.gov

An MD simulation of the reaction of this compound with a nucleophile would typically involve:

Placing the phenol derivative and several nucleophile molecules in a simulation box filled with an explicit solvent (e.g., water or an organic solvent).

Calculating the forces on each atom at each time step using a DFT method.

Solving Newton's equations of motion to update the positions and velocities of all atoms over a series of small time steps (on the order of femtoseconds).

Such simulations can reveal:

Reaction Trajectories: The precise path the nucleophile takes to approach the electrophilic carbon. acs.org

Solvent Effects: How solvent molecules arrange around the reactants and the transition state, and their role in stabilizing charge separation. nih.gov

Intermediate Lifetimes: In cases where a stepwise (S_N1) mechanism might compete, MD can estimate the lifetime of the transient carbocation intermediate. acs.org

Conformational Dynamics: How the molecule flexes and rotates prior to and during the reaction.

By analyzing a large number of trajectories, MD simulations can provide a statistical understanding of the reaction mechanism, complementing the static picture provided by transition state calculations. nih.govacs.org

Analytical and Spectroscopic Characterization Techniques in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 2,6-Bis(bromomethyl)-4-methylphenol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of hydrogen and carbon atoms, respectively, allowing researchers to confirm the successful modification of the starting material.

In the ¹H NMR spectrum of a potential derivative, key diagnostic signals would be monitored. For instance, the disappearance of the signal corresponding to the benzylic protons of the bromomethyl groups (-CH₂Br) and the appearance of new signals at different chemical shifts would indicate a successful substitution reaction at these positions. The integration of these new peaks helps in determining the ratio of substituents, while their multiplicity (singlet, doublet, etc.) provides information about neighboring protons. For example, in the related compound 2,6-Dibromo-4-bromomethyl-phenol, the benzylic protons appear at a distinct chemical shift. chemicalbook.com Similarly, the aromatic protons and the methyl group protons on the phenol (B47542) ring provide unique signals that can confirm the integrity of the core structure during a reaction. chemicalbook.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to unambiguously assign all proton and carbon signals, especially in complex derivatives. These methods reveal correlations between protons and carbons, which is invaluable for confirming connectivity and establishing the precise three-dimensional structure of novel compounds derived from this compound.

Table 1: Representative ¹H NMR Data for Related Phenolic Compounds

Compound Name Solvent Chemical Shift (δ) and Description
2,6-Dibromo-4-bromomethyl-phenol chemicalbook.com - 7.488 ppm (s, 2H, Ar-H), 5.9 ppm (s, 1H, OH), 4.363 ppm (s, 2H, CH₂Br)
2-Bromo-4-methylphenol (B149215) chemicalbook.com - Signals corresponding to aromatic protons, hydroxyl group, and methyl group.

Mass Spectrometry Techniques for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of reaction products and to identify transient intermediates. nih.govrsc.org Techniques such as Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable in the context of reactions involving this compound.

When analyzing the outcome of a reaction, MS provides the molecular weight of the product. The presence of bromine atoms in the parent compound and many of its derivatives results in a characteristic isotopic pattern in the mass spectrum, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br). This pattern serves as a clear signature for bromine-containing fragments and the molecular ion, aiding in their identification. For example, the mass spectrum of 2,6-dibromo-4-methylphenol (B1582163) shows this distinct isotopic distribution. nist.gov

Furthermore, ESI-MS is exceptionally sensitive for detecting charged intermediates, which are common in many organometallic and catalytic reactions. nih.gov By sampling the reaction mixture at various time points, it is possible to observe the formation and consumption of these transient species, providing direct evidence for a proposed reaction mechanism. rsc.org Fragmentation patterns observed in the mass spectrum (often induced by techniques like Collision-Induced Dissociation or CID) can reveal the structure of different parts of a molecule, helping to piece together the identity of unknown products or byproducts. rsc.org For instance, studies on related brominated phenols have used mass spectrometry to identify degradation products based on characteristic losses of bromine and other functional groups. researchgate.net

Table 2: Mass Spectrometry Data for Related Brominated Phenols

Compound Name Ionization Method Key Feature Reference
2,6-Dibromo-4-methylphenol Electron Ionization Shows characteristic isotopic pattern for two bromine atoms. nist.gov
2,6-Dibromo-4-isopropenylphenol GC/MS Fragmentation includes the loss of a methyl radical, supporting the proposed structure. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the precise arrangement of atoms in three-dimensional space. For derivatives of this compound that can be crystallized, this technique offers unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.

The crystal structure of a derivative can confirm the outcome of a substitution reaction at the bromomethyl positions. For example, a study on 4-bromo-2,6-bis(hydroxymethyl)phenol, a closely related compound, detailed its crystal structure, revealing key intermolecular interactions such as hydrogen bonding. researchgate.netresearchgate.net This analysis showed how the hydroxyl groups are involved in a network of hydrogen bonds, leading to the formation of distinct ring structures within the crystal lattice. researchgate.net Such detailed solid-state information is crucial for understanding the physical properties of the material and for designing new crystalline materials with desired packing arrangements.

Crystallographic data from related structures, such as other bis(bromomethyl) compounds or substituted phenols, further aids in predicting and understanding the molecular geometry and intermolecular forces that govern the crystal packing of new derivatives. rsc.orgrsc.org

Table 3: Crystallographic Data for 4-bromo-2,6-bis(hydroxymethyl)phenol

Parameter Value
Crystal System Monoclinic
Space Group P12₁/c1 (No. 14)
a (Å) 7.365(4)
b (Å) 14.479(4)
c (Å) 8.433(2)
β (°) 112.72(3)
Volume (ų) 829.5
Z 4

Data sourced from research on the crystal structure of 4-bromo-2,6-bis(hydroxymethyl)phenol. researchgate.netresearchgate.net

Chromatographic Methods for Purification and Analysis of Reaction Mixtures

Chromatographic techniques are essential for both the purification of products and the analytical monitoring of reactions involving this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is the primary method used for purifying reaction products on a preparative scale. In a typical procedure, the crude reaction mixture is loaded onto a column packed with a stationary phase, commonly silica (B1680970) gel. orgsyn.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Components separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained longer on the polar silica gel. By collecting the eluting solvent in fractions, the desired product can be isolated from unreacted starting materials, byproducts, and catalysts. orgsyn.org

For analytical purposes, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of a sample and to monitor the progress of a reaction. GC is particularly suitable for volatile and thermally stable compounds. epa.gov Phenols can be analyzed directly or after derivatization to increase their volatility. epa.gov For instance, EPA Method 8041A describes the analysis of various phenols using GC, which can be adapted for derivatives of this compound. epa.gov HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally sensitive. It allows for the separation and quantification of different components in a reaction mixture, providing valuable data on reaction kinetics and product distribution.

Structure Activity Relationship Studies and Analogues of 2,6 Bis Bromomethyl 4 Methylphenol in Research

Investigation of Substituent Effects on Reactivity and Application Performance

The reactivity of a substituted phenol (B47542) is significantly influenced by the electronic properties of the groups attached to the aromatic ring. mdpi.com Electron-donating groups, such as methyl (-CH₃) and hydroxyl (-OH), increase the electron density of the ring, making it more susceptible to electrophilic attack. mdpi.com Conversely, electron-withdrawing groups decrease the ring's electron density, which can inhibit certain reactions. mdpi.com

In 2,6-bis(bromomethyl)-4-methylphenol, the para-methyl group acts as an electron-donating group, enhancing the reactivity of the phenol ring. The two bromomethyl groups in the ortho positions are the primary centers for nucleophilic substitution reactions, where the bromine atom is replaced by another group. nih.gov The carbon-bromine bond in these benzylic positions is highly reactive towards nucleophiles, a characteristic that is extensively used in synthesis to introduce new functionalities. nih.gov For instance, these groups readily react with amines, azides, and other nucleophiles to form a variety of derivatives. nih.gov

Studies on various substituted phenols demonstrate a clear correlation between the type of substituent and reaction rates. This relationship is often quantified using Hammett plots, which relate reaction rates to parameters describing the electron-donating or -withdrawing ability of substituents. mdpi.com

Table 1: Effect of Substituents on the OH Oxidation Rate of Phenolic Compounds This table illustrates how different substituents on the phenol ring affect the observed pseudo-first-order rate constants (k_obs) of oxidation by hydroxyl radicals.

CompoundSubstituentsk_obs (s⁻¹)Relative Reactivity Trend
2,4-Dimethylphenol (DMP)-CH₃, -CH₃7.85 × 10⁻⁴High
4-Ethylphenol (4EP)-CH₂CH₃6.68 × 10⁻⁴High
4-Ethylguaiacol (4EG)-OCH₃, -CH₂CH₃5.49 × 10⁻⁴Medium-High
Salicylic Acid (SA)-COOH1.03 × 10⁻⁴Low

Data sourced from a kinetic study on substituted phenolic compounds. mdpi.com

The application performance, particularly as an antioxidant, is also tied to substituent effects. The ability of a phenol to act as a radical scavenger depends on its ability to donate a hydrogen atom from the hydroxyl group, forming a stable phenoxyl radical. cmu.edu The substituents on the ring play a crucial role in stabilizing this radical, thereby enhancing the antioxidant potential. researchgate.net

Comparative Studies with Monobrominated and Chloromethylated Phenol Analogues

Comparing this compound with its analogues provides valuable information on how specific structural changes affect reactivity.

Monobrominated vs. Dibrominated Analogues : The presence of two bromomethyl groups in this compound significantly increases its functionality compared to a monobrominated analogue, such as 6-bromo-4-bromomethyl-2-methylphenol. rsc.org The dibrominated compound can act as a cross-linking agent or as a scaffold for attaching two separate molecular entities, offering greater synthetic versatility. The second bromomethyl group provides an additional reactive site for polymerization or for the synthesis of more complex, multi-functional molecules.

Chloromethylated vs. Bromomethylated Analogues : The identity of the halogen in the ortho-methyl positions has a profound impact on reactivity. The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond. Consequently, bromide is a better leaving group than chloride in nucleophilic substitution reactions. This makes this compound a more reactive alkylating agent than its chloromethylated counterpart, 2,6-bis(chloromethyl)-4-methylphenol. This higher reactivity allows reactions to proceed under milder conditions and often in higher yields.

Table 2: Comparison of Bromomethylated and Chloromethylated Analogues

PropertyThis compound2,6-Bis(chloromethyl)-4-methylphenol
Molecular Formula C₉H₁₀Br₂OC₉H₁₀Cl₂O
Molecular Weight 297.98 g/mol 205.08 g/mol
Melting Point 83-85 °C76-83 °C
Reactivity Higher (better leaving group: Br⁻)Lower (poorer leaving group: Cl⁻)

Data sourced from PubChem and commercial supplier data. nih.govsigmaaldrich.com

Research on Sterically Hindered Phenol Derivatives

This compound belongs to the class of sterically hindered phenols, which are characterized by bulky substituents in the ortho positions relative to the hydroxyl group. cmu.edu A classic example of a sterically hindered phenol is 2,6-di-tert-butyl-4-methylphenol (BHT). google.com

The primary effect of this steric hindrance is the shielding of the phenolic hydroxyl group. cmu.edu This shielding performs two key functions:

It physically obstructs the approach of other molecules, which can prevent the phenol from participating in unwanted side reactions. cmu.edu

It significantly stabilizes the phenoxyl radical that forms when the phenol donates its hydroxyl hydrogen atom to scavenge a free radical. cmu.eduresearchgate.net This stability is crucial for effective antioxidant activity, as it prevents the phenoxyl radical from initiating new radical chains.

Research has shown that the antioxidant and cytoprotective activities of these compounds are often directly linked to the sterically hindered phenol moiety. nih.gov For instance, studies using the hindered phenol trolox (B1683679) and its analogues found they potently protected cells against damage from oxidized lipids, a function not observed in potent antioxidants lacking the hindered phenol group. nih.gov The bulky groups ensure that the compound functions primarily as a radical-terminating antioxidant. researchgate.net

Extensive research has been dedicated to synthesizing and evaluating a wide array of sterically hindered phenol derivatives to enhance or tune their properties. Modifications include altering the size and nature of the ortho-substituents and attaching other functional groups to the phenol scaffold to improve antioxidant capacity or introduce new biological activities. researchgate.netnih.gov

Table 3: Examples of Studied Sterically Hindered Phenol Derivatives

Compound NameKey Structural Feature(s)Primary Area of ResearchReference
2,6-di-tert-butyl-4-methylphenol (BHT) Two ortho tert-butyl groupsAntioxidant in polymers and food google.com
Trolox Chromanol ring with steric hindranceAntioxidant capacity, cytoprotection nih.gov
4-Bromo-2,6-di-tert-butylphenol Ortho tert-butyl groups, para-bromo groupSynthetic intermediate for catalysts orgsyn.org
2,2,5,7,8-pentamethyl-6-chromanol (PMC) Trolox analogue with additional methyl groupProtection against oxidized lipid toxicity nih.gov

Emerging Research Directions and Future Prospects for 2,6 Bis Bromomethyl 4 Methylphenol

Exploration of Novel Reaction Pathways and Synthetic Transformations

The primary value of 2,6-Bis(bromomethyl)-4-methylphenol in synthetic chemistry lies in its capacity as a bifunctional electrophile. The two bromomethyl groups are excellent leaving groups, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, making it a powerful scaffold for constructing more complex molecules.

Researchers are exploring its reactions with various nucleophiles, including amines, thiols, alcohols, and carbanions, to synthesize a diverse library of derivatives. These transformations are fundamental to creating new ligands, polymer crosslinkers, and precursors for advanced materials. The phenolic hydroxyl group adds another layer of reactivity, allowing for O-alkylation, O-acylation, or its use as a proton-responsive or coordinating site within a larger molecular architecture.

Key synthetic transformations being explored include:

Diamination: Reaction with primary or secondary amines to yield bis-aminomethyl phenols. These products are crucial precursors for multidentate ligands.

Dietherification and Dithioetherification: Reaction with alcohols/phenols and thiols, respectively, to create flexible or rigid molecular tethers.

Cyclization Reactions: Intramolecular or intermolecular reactions to form macrocycles or calixarene-like structures, which are of significant interest in host-guest chemistry.

Polymerization and Crosslinking: Use as a monomer or crosslinking agent to impart specific functionalities, such as flame retardancy or thermal stability, to polymers.

Reaction TypeNucleophile ExampleResulting Functional GroupPotential Application
Diamination bis(2-pyridylmethyl)amineTertiary amine with pyridine (B92270) moietiesMetal-chelating ligands sigmaaldrich.com
Dietherification Phenols, AlcoholsEther linkagesPolymer building blocks
Dithioetherification ThiolsThioether linkagesNanoparticle surface linkers
C-C Bond Formation Malonate estersAlkyl chainsSynthesis of complex organic molecules
Polymer Crosslinking Polyamine or Polyol resinsCovalent networkThermosetting polymers

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

While specific studies on the flow synthesis of this compound are not yet prevalent, the principles of green and sustainable chemistry strongly suggest its suitability for such processes. The synthesis of related compounds, such as 2-bromo-4-methylphenol (B149215) from p-cresol (B1678582), has been adapted to continuous processes to improve selectivity and safety. google.com

The synthesis of this compound typically involves the bromination of p-cresol, a reaction that is often exothermic and can produce dibrominated byproducts. google.comsigmaaldrich.com Migrating this synthesis to a continuous flow reactor offers several advantages:

Enhanced Safety: Superior heat exchange in microreactors allows for precise temperature control, mitigating the risk of thermal runaways.

Improved Selectivity: Precise control over stoichiometry and residence time can minimize the formation of over-brominated side products.

Scalability: Flow processes can be scaled up more easily and safely than batch reactions.

Reduced Waste: The efficiency of flow reactions often leads to higher yields and requires less solvent, contributing to a more sustainable process.

Furthermore, the subsequent high-reactivity transformations of this compound are also ideal candidates for flow chemistry. Performing nucleophilic substitutions in a flow system would allow for the safe handling of this reactive intermediate and could enable the rapid, automated synthesis of a library of derivatives for screening purposes.

Advanced Applications in Bio-Inspired Chemistry and Chemical Biology (excluding direct therapeutic use)

The rigid phenolic scaffold of this compound, combined with its two reactive arms, makes it an exemplary platform for designing molecules that mimic biological systems. A primary focus in this area is the development of synthetic ligands that can chelate metal ions, modeling the active sites of metalloenzymes.

A prominent example derived from this scaffold is 2,6-Bis{[bis(2-pyridylmethyl)amino]methyl}-4-methylphenol (H-bpmp) . sigmaaldrich.com This complex ligand is synthesized by reacting this compound with bis(2-pyridylmethyl)amine. The resulting H-bpmp molecule features two pincer-like arms that can coordinate with metal ions. Such complexes are investigated for various functions:

Biomimetic Catalysis: The metal complexes can mimic the function of enzymes, catalyzing reactions like oxidation or hydrolysis under mild conditions.

Fluorescent Sensors: The coordination of a specific metal ion can modulate the fluorescence of the ligand, allowing for the selective detection of that ion in biological or environmental samples.

Structural Probes: These molecules can be used to study the structure and function of biological macromolecules by binding to specific sites.

The phenolic hydroxyl group itself can act as a proton-switchable unit or as an additional coordination site, adding a layer of tunable functionality to these bio-inspired systems.

Bio-Inspired ConstructDerived FromFunction
H-bpmp Metal Complexes This compound + bis(2-pyridylmethyl)amineMimicking metalloenzyme active sites, ion sensing. sigmaaldrich.com
Macrocyclic Host Molecules Intramolecular cyclization of derivativesMolecular recognition, encapsulation of small molecules.
Fluorescent Probes Functionalization with fluorophoresSensing and imaging of biological analytes.

Potential in Nanomaterial Synthesis and Functionalization

A significant future direction for this compound is in the field of materials science, particularly in the synthesis and functionalization of nanomaterials. Its ability to be transformed into multidentate ligands is key to this application.

Research on structurally related phenol (B47542) derivatives has demonstrated a powerful strategy for creating high-quality nanomaterials. osti.govresearchgate.net In this approach, a phenol-based ligand is used to modify metal alkoxide precursors. The resulting molecular complex is then subjected to solvothermal treatment to produce ceramic nanoparticles. This method has been shown to yield nanoparticles with superior regularity, dispersion, and size control compared to those generated from unmodified precursors. researchgate.net

This compound is an ideal starting material for creating custom ligands for this purpose. By reacting it with appropriate nucleophiles (e.g., amino alcohols, amino thiols), it can be converted into ligands that bind strongly to metal centers (such as Titanium, Zirconium, or Hafnium), controlling the nucleation and growth of the corresponding metal oxide nanoparticles. osti.gov

Beyond synthesis, it is also a prime candidate for the surface functionalization of existing nanoparticles (e.g., gold, silica (B1680970), quantum dots). The bromomethyl groups can be used to covalently attach the phenol core to a nanoparticle surface, providing a new functional layer for further chemical modification or for imparting specific properties like antioxidant capabilities.

Nanomaterial ApplicationStrategyExpected Outcome
Nanoparticle Synthesis Convert to a ligand to modify metal alkoxide precursors (e.g., for TiO₂, ZrO₂). osti.govresearchgate.netImproved control over nanoparticle size, shape, and dispersity.
Surface Functionalization Covalently attach to gold nanoparticles via a thiol linker.Creation of a functional surface for further conjugation or sensing.
Hybrid Material Creation Use as a crosslinker to integrate nanoparticles into a polymer matrix.Enhanced mechanical or functional properties of the composite material.
Quantum Dot Shelling Create a ligand shell to passivate the surface of quantum dots.Improved photostability and biocompatibility.

Q & A

Q. What are the optimal synthetic routes for 2,6-Bis(bromomethyl)-4-methylphenol, and how can reaction conditions be optimized for high yield?

The compound can be synthesized via bromination of 4-methylphenol derivatives using agents like PBr₃ or N-bromosuccinimide (NBS). Optimization involves stoichiometric control of brominating agents, solvent selection (e.g., DMF or THF), and temperature modulation. For example, highlights the use of DBU (1,8-diazabicycloundec-7-ene) in DMF to facilitate annulation reactions in brominated systems, suggesting base-catalyzed conditions improve efficiency. Reaction monitoring via TLC and purification via flash chromatography or recrystallization (e.g., petroleum ether/diethyl ether mixtures) are critical for yield enhancement .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • ¹H/¹³C NMR : The two bromomethyl groups (CH₂Br) exhibit distinct deshielding (δ ~4.5–5.0 ppm for ¹H; δ ~30–35 ppm for ¹³C). The aromatic protons adjacent to bromine substituents show upfield shifts due to electron withdrawal.
  • IR Spectroscopy : C-Br stretching vibrations appear at ~550–600 cm⁻¹. Hydroxyl (O-H) stretches are observed at ~3200–3600 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peaks (M⁺) and isotopic patterns for bromine (1:1 ratio for two Br atoms) confirm molecular weight. Structural descriptors like SMILES and InChI () aid in predicting spectral patterns .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Store the compound in airtight, light-resistant containers under inert atmosphere (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture, as the C-Br bond is susceptible to hydrolysis. Stabilizers like BHT ( ) can inhibit radical degradation, though compatibility must be tested .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for studying the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) with functionals like B3LYP/6-311G(d,p) can model electronic properties, including charge distribution at bromine sites and frontier molecular orbitals (HOMO/LUMO). ’s correlation-energy methods (e.g., Colle-Salvetti) enable accurate prediction of reaction pathways, such as nucleophilic substitution at the bromomethyl groups .

Q. How can mechanistic studies resolve competing reaction pathways in nucleophilic substitutions involving this compound?

Kinetic isotope effects (KIEs) and isotopic labeling (e.g., deuterated solvents) can differentiate between SN1 and SN2 mechanisms. Computational modeling ( ) and in-situ monitoring (e.g., Raman spectroscopy) help identify intermediates. For example, steric hindrance from the 4-methyl group may favor SN1 pathways .

Q. What strategies are effective in obtaining single crystals of this compound for X-ray diffraction studies?

Slow evaporation from solvent mixtures (e.g., petroleum ether/diethyl ether) at controlled humidity yields high-quality crystals ( ). Low-temperature crystallization (e.g., –20°C) minimizes thermal motion artifacts. Hydrogen-bonding interactions between phenolic -OH and solvent molecules often dictate packing motifs .

Q. How does this compound function as a precursor in designing single-molecule magnets (SMMs)?

The compound can act as a ligand precursor for transition-metal complexes. demonstrates that phenolic derivatives with coordinating groups (e.g., -OH, Br) form toroidal moments in Dy-based SMMs, enabling spintronic applications. Bridging ligands derived from bromomethyl groups mediate exchange coupling between metal centers .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields or purity levels?

Reproduce methods with strict control of variables (stoichiometry, solvent purity, temperature). Advanced purification techniques (HPLC, recrystallization) and cross-validation via NMR, XRD ( ), and elemental analysis resolve purity disputes. Contradictions in yields may arise from side reactions (e.g., debromination), necessitating mechanistic probes .

Q. What methodologies validate the environmental impact or toxicity profile of this compound?

  • Ecotoxicity assays : Daphnia magna or algae growth inhibition tests assess aquatic toxicity.
  • Computational QSAR models : Predict bioaccumulation and persistence using bromine’s electronegativity and logP values. Safety protocols from (e.g., spill containment, PPE) mitigate laboratory risks .

Applications in Material Science

Q. Can this compound be utilized in polymer stabilization or functional materials?

Yes. Bromine’s radical-scavenging properties (similar to BHT in ) make it a potential antioxidant. Its bifunctional bromine sites enable crosslinking in epoxy resins or coordination in metal-organic frameworks (MOFs). Thermal stability studies (TGA/DSC) and radical-trapping assays (e.g., DPPH) quantify efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.